molecular formula C7H8N2O2S2 B062611 2-(2-Pyridylsulfonyl)thioacetamide CAS No. 175276-91-2

2-(2-Pyridylsulfonyl)thioacetamide

Cat. No.: B062611
CAS No.: 175276-91-2
M. Wt: 216.3 g/mol
InChI Key: SXZDKXKPNUSOTB-UHFFFAOYSA-N
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Description

2-(2-Pyridylsulfonyl)thioacetamide (CAS 175276-91-2) is a sulfur and nitrogen-containing heterocyclic compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.28 g/mol. This compound serves as a valuable synthetic intermediate and ligand in chemical research. Its structure, featuring both pyridylsulfonyl and thioacetamide functional groups, makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds with potential pharmacological activities. In research applications, this compound is primarily utilized in medicinal chemistry for the development of new therapeutic agents. Its molecular framework is relevant in the design of pyrimidine derivatives, which are known to exhibit a wide range of biological activities including antimicrobial, antiviral, and antitumor properties. The compound can function as a ligand in coordination chemistry, forming complexes with transition metals such as palladium and platinum, which are of significant interest in materials science and catalysis research. Specifications: • CAS Number: 175276-91-2 • Molecular Formula: C7H8N2O2S2 • Molecular Weight: 216.28 g/mol • Melting Point: 138°C • Storage Conditions: 2-8°C Safety Information: This compound requires careful handling and should be used in accordance with established laboratory safety protocols. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. For Research Use Only. Not intended for diagnostic or therapeutic applications. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZDKXKPNUSOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372514
Record name 2-(2-Pyridylsulfonyl)thioacetamide
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Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

175276-91-2
Record name 2-(2-Pyridinylsulfonyl)ethanethioamide
Source CAS Common Chemistry
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Record name 2-(2-Pyridylsulfonyl)thioacetamide
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Record name 2-(PYRIDN-2-YLSULPHONYL)ETHANETHIOAMIDE
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Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(2-Pyridylsulfonyl)thioacetamide

The primary approach to synthesizing this compound involves the coupling of two key precursors: pyridine-2-sulfonyl chloride and thioacetamide (B46855).

The synthesis of this compound is conventionally achieved through the reaction of pyridine-2-sulfonyl chloride with thioacetamide. This nucleophilic substitution reaction, where the nitrogen of thioacetamide attacks the sulfonyl chloride, typically requires a base to neutralize the hydrochloric acid byproduct. While specific optimized conditions for this exact transformation are not extensively detailed in publicly available literature, general principles of sulfonamide formation suggest the use of an inert solvent and a suitable base.

Table 1: Potential Reaction Parameters for the Synthesis of this compound

ParameterOptionsConsiderations
Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (ACN)Should be inert to reactants and facilitate dissolution.
Base Triethylamine (TEA), Pyridine (B92270), Diisopropylethylamine (DIPEA)Should be non-nucleophilic and effectively scavenge HCl.
Temperature 0 °C to room temperatureTo control reaction rate and minimize side reactions.

Further optimization of this route could involve exploring different base and solvent combinations, reaction concentrations, and purification methods to maximize yield and purity.

Alternative synthetic strategies could offer advantages in terms of starting material availability, reaction efficiency, or functional group tolerance. One potential alternative involves a multi-step process starting from 2-mercaptopyridine (B119420). Oxidation of 2-mercaptopyridine would yield the corresponding sulfonic acid, which could then be converted to the sulfonyl chloride. This in-situ generated pyridine-2-sulfonyl chloride can then be reacted with thioacetamide.

Another conceptual approach could involve the direct C-H sulfonylation of a pre-functionalized pyridine derivative, though this would represent a more complex and less direct route. The synthesis of the thioacetamide precursor itself is well-established, often involving the reaction of acetonitrile with hydrogen sulfide. google.comgoogle.com

Functionalization and Derivatization Strategies

The three key components of this compound—the pyridine moiety, the sulfonyl group, and the thioacetamide functionality—each offer opportunities for chemical modification to generate a library of related compounds.

The pyridine ring is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, substitution reactions can be directed to specific positions. The presence of the sulfonyl group, an electron-withdrawing group, will further deactivate the ring towards electrophilic attack but may direct incoming electrophiles to the meta-position (C4).

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly at the C4 and C6 positions, especially if a leaving group is present.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and enable further functionalization.

Directed Ortho-Metalation: The sulfonyl group can potentially act as a directing group for ortho-metalation, allowing for functionalization at the C3 position of the pyridine ring using strong bases like organolithium reagents. researchgate.net This approach has been demonstrated for other pyridine-2-sulfonamides. researchgate.net

Table 2: Potential Modifications of the Pyridine Moiety

Reaction TypeReagents and ConditionsPotential Products
NitrationHNO₃/H₂SO₄4-Nitro-2-(2-pyridylsulfonyl)thioacetamide
HalogenationCl₂, Br₂, I₂ with a Lewis acid4-Halo-2-(2-pyridylsulfonyl)thioacetamide
N-Oxidationm-CPBA, H₂O₂2-(2-Pyridyl-N-oxide-sulfonyl)thioacetamide
Directed Metalationn-BuLi, then an electrophile (e.g., R-X)3-Substituted-2-(2-pyridylsulfonyl)thioacetamide

The sulfonyl group itself is generally robust, but the sulfonyl chloride precursor offers a key point for derivatization. By reacting pyridine-2-sulfonyl chloride with different nucleophiles, a variety of sulfonamide derivatives can be synthesized. While this deviates from the synthesis of the target compound, it highlights the versatility of the key intermediate.

The thioacetamide group is a versatile functional group that can undergo several transformations.

Oxidation: The thioamide can be oxidized to the corresponding sulfoxide (B87167) or sulfone.

Reduction: The thioamide can be reduced to the corresponding amine, yielding 2-(2-pyridylsulfonyl)ethanamine.

Hydrolysis: Under acidic or basic conditions, the thioacetamide can be hydrolyzed to the corresponding acetamide (B32628), 2-(2-pyridylsulfonyl)acetamide.

Cyclization Reactions: The thioacetamide functionality can participate in cyclization reactions with various reagents to form heterocyclic rings such as thiazoles. For instance, reaction with α-haloketones could lead to the formation of thiazole (B1198619) derivatives. The reaction of thioacetamide with N-substituted maleimides has been shown to produce complex heterocyclic systems.

Reaction with Sulfonyl Azides: Thioacetamides can react with sulfonyl azides to form N-sulfonylacetamidines. researchgate.net

Table 3: Potential Transformations of the Thioacetamide Functionality

Reaction TypeReagents and ConditionsPotential Products
OxidationH₂O₂, m-CPBA2-(2-Pyridylsulfonyl)ethanesulfinamide, 2-(2-Pyridylsulfonyl)ethanesulfonamide
ReductionLiAlH₄, NaBH₄2-(2-Pyridylsulfonyl)ethanamine
HydrolysisH₃O⁺ or OH⁻2-(2-Pyridylsulfonyl)acetamide
Thiazole Synthesisα-haloketone (e.g., bromoacetone)2-(2-Pyridylsulfonyl)methyl-4-methylthiazole
AmidinationSulfonyl azide (B81097) (e.g., tosyl azide)N-Sulfonyl-2-(2-pyridylsulfonyl)acetamidine

Reaction Mechanisms of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and achieving desired chemical transformations.

While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the provided search results, a plausible mechanism for the formation of related thioamides can be inferred. The Willgerodt-Kindler reaction, a common method for thioamide synthesis, involves the three-component condensation of a carbonyl compound, an amine, and a sulfur reagent. rsc.org A plausible mechanism for a related thioamidation reaction suggests a multi-step process. rsc.org

The synthesis of thioamides can also be achieved through the thionation of amides. This process involves the conversion of a carbonyl group to a thiocarbonyl group.

Thioamides are versatile intermediates that can undergo various derivatization reactions. mdpi.com These reactions often target the sulfur or nitrogen atom of the thioamide group. Common derivatization reactions include alkylation, acylation, and silylation. research-solution.comresearchgate.net

Alkylation: This involves the introduction of an alkyl group, typically at the sulfur atom, to form a thioimidate.

Acylation: An acyl group is introduced to the thioamide, which can occur at either the nitrogen or sulfur atom, leading to N-acylthioamides or S-acylthioimidates, respectively. research-solution.comchemcoplus.co.jp

Silylation: This process replaces an active hydrogen on the thioamide with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net The reaction generally proceeds through a nucleophilic attack (SN2 mechanism), where the lone pair on the nitrogen or sulfur atom attacks the silicon atom of the silylating agent. research-solution.comresearchgate.net The silylated derivatives are often more volatile and thermally stable. researchgate.net

The following table outlines common derivatization reactions of thioamides:

Reaction TypeReagent TypeResulting Functional GroupGeneral MechanismReference(s)
AlkylationAlkyl halideThioimidateNucleophilic substitution research-solution.com
AcylationAcyl halide, anhydrideN-acylthioamide or S-acylthioimidateNucleophilic acyl substitution research-solution.comchemcoplus.co.jp
SilylationSilylating agent (e.g., TMCS, BSTFA)Silylated thioamideNucleophilic attack (SN2) research-solution.comresearchgate.net

Several factors can influence the pathways and selectivity of reactions involving the synthesis and derivatization of pyridylsulfonyl thioacetamide analogs.

pH: The acidity or basicity of the reaction medium can significantly impact the reactivity of the starting materials and intermediates. For instance, the N-H groups of thioamides are more acidic than those of amides, which can influence their reactivity in base-catalyzed reactions. nih.gov In electrophilic aromatic substitution reactions on pyridine, the nitrogen atom can be protonated in acidic conditions, deactivating the ring towards electrophilic attack. wikipedia.org

Catalysts: Catalysts play a crucial role in many synthetic transformations. Lewis acids, such as aluminum trichloride, are often used in Friedel-Crafts reactions. wikipedia.org Transition metal catalysts, particularly palladium, are essential for cross-coupling reactions to form C-C and C-S bonds. acs.org The presence of a copper catalyst can be indispensable in certain reactions, such as the synthesis of α-keto thioamides, where it promotes the oxygenation step. mdpi.comnih.gov Photocatalysts are also employed in some thioamide syntheses. mdpi.com In some cases, catalyst-free conditions can be achieved, for example, in the synthesis of thioamides from aryl acetic or cinnamic acids with amines and elemental sulfur. mdpi.comnih.gov

Substituent Effects: The nature and position of substituents on the pyridine ring can influence its reactivity. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. wikipedia.org

Reaction Conditions: Temperature, solvent, and the choice of reagents can all affect the outcome of a reaction. For example, microwave irradiation has been used to shorten reaction times in the synthesis of aromatic thioamides. nih.gov The use of deep eutectic solvents (DES) has been explored as an environmentally benign medium for thioamide synthesis. rsc.org

Chemical Reactivity and Stability Investigations

Reactivity of the Thioamide Group

The thioamide group, -C(S)NH₂, is a critical determinant of the molecule's chemical behavior. It is structurally similar to an amide but possesses unique properties due to the presence of sulfur.

Hydrolysis Reactions and Mechanisms

Thioamides are generally more resistant to hydrolysis than their amide counterparts. nih.gov The rate of hydrolysis for a typical thioamide in an aqueous potassium hydroxide (B78521) solution has been observed to be ten times slower than that of the corresponding amide. nih.gov In alkaline aqueous environments, it is probable that thioamides will convert to the corresponding amides. researchgate.net

The mechanism of hydrolysis can be promoted by certain metal ions. For instance, studies on N-cyclohexylthiobenzamide with gold(III) bromide ions show that the reaction proceeds through the rapid, stoichiometric formation of S-amide–gold(III) ion adducts, which then slowly decompose to form the O-amide. rsc.orgrsc.org The rate of this desulfurization process is influenced by the charge on the gold atom and the nature of the attached ligands. rsc.orgrsc.org

Under acidic conditions, particularly in the presence of water, thioamides can undergo hydrolysis. nih.govacs.org This reactivity is a concern in procedures like solid-phase peptide synthesis, where acid is used for cleavage. A side reaction can occur where the nucleophilic sulfur of the thioamide attacks an adjacent activated carbonyl group, leading to chain scission. nih.govacs.org Protecting the thioamide as a thioimidate can mitigate this, but the thioimidate itself can be sensitive to acid-catalyzed hydrolysis, yielding a thioester. nih.govacs.org

Reactions with Electrophiles and Nucleophiles

The thioamide functional group exhibits broad reactivity towards both electrophiles and nucleophiles. researchgate.net The sulfur atom can accept both types of reagents, which contrasts with the typical reaction patterns of amides. researchgate.net

Reactions with Electrophiles: Electrophilic addition at the sulfur atom is a common reaction pathway. nih.gov The protons on the carbon adjacent to the C=S group are more acidic than those in amides, allowing for the generation of enolates that can react at either the α-carbon or the sulfur atom, depending on the specific electrophile used. researchgate.net For instance, thioamides can undergo α-allylation in the presence of a palladium catalyst. researchgate.net

Reactions with Nucleophiles: The nitrogen atom in primary thioamides like 2-(2-Pyridylsulfonyl)thioacetamide acts as a nucleophile. researchgate.net Additionally, the thioamide group can undergo transamidation, where it is attacked by a nucleophilic amine at the carbon atom, cleaving the C(S)-N bond to form a new thioamide. nih.gov This process can be facilitated by activating the thioamide nitrogen, for example, through N-tert-butoxycarbonylation, which destabilizes the thioamide bond and makes it more susceptible to nucleophilic attack. nih.gov

Reductive and Oxidative Transformations

The thioamide group is susceptible to both reduction and oxidation, leading to different classes of compounds.

Oxidative Transformations: The oxidation potential of a model thioamide is significantly lower than that of a corresponding amide, making it more prone to oxidation. nih.gov Chemical oxidation, for example with hydrogen peroxide, can convert thioamides into their corresponding amides. tandfonline.com This transformation is believed to proceed through reactive intermediates such as thioamide S-oxides and S,S-dioxides. tandfonline.com The use of a dimethyl sulfoxide (B87167) (DMSO)-HCl system can lead to the formation of other heterocyclic structures like 1,2,4-thiadiazoles or bis(hetaryl) disulfides, depending on the substrate. researchgate.net

Reductive Transformations: Thioamides can be reduced to form amines. organic-chemistry.org Various reagents have been developed for this purpose, including samarium(II) iodide (SmI₂) with D₂O for reductive deuteration and aminoboranes like dimethylamine (B145610) borane (B79455) (DMAB). organic-chemistry.orgresearchgate.net Another route involves the conversion of the thioamide to a thioimonium salt, which is then reduced by borohydrides. acs.org Desulfurization can also be achieved using Raney Nickel. chemicalforums.com

Reactivity of the Sulfonyl Moiety

The sulfonyl group (-SO₂-) is a key structural feature, influencing the electronic properties of the entire molecule. wikipedia.orgdbpedia.org It consists of a sulfur atom double-bonded to two oxygen atoms. fiveable.me

The sulfonyl group is strongly electron-withdrawing, which can alter the reactivity and intermolecular interactions of the molecule. fiveable.me This electron-withdrawing nature is due to the highly polarized S⁺-O⁻ bonds. acs.org Sulfonyl groups are generally stable under both acidic and basic conditions. chem-station.com

A primary reaction of the sulfonyl group is its reduction. Reagents such as diisobutylaluminium hydride (DIBALH) can reduce sulfonyl groups to the corresponding sulfide. wikipedia.orgdbpedia.org Lithium aluminium hydride (LiAlH₄) is also capable of reducing some, but not all, sulfones to sulfides. wikipedia.orgdbpedia.org

Summary of Sulfonyl Group Reactivity
Property/ReactionDescriptionTypical ReagentsReference
Electronic EffectStrongly electron-withdrawing, highly polar.N/A fiveable.me
StabilityStable under most acidic and basic conditions.N/A chem-station.com
ReductionCan be reduced to the corresponding sulfide.DIBALH, LiAlH₄ wikipedia.orgdbpedia.org

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an aromatic heterocycle whose reactivity is significantly influenced by the electronegative nitrogen atom.

Electrophilic Aromatic Substitution: The pyridine ring is much less reactive towards electrophiles than benzene. quimicaorganica.orgwikipedia.org The nitrogen atom's electronegativity pulls electron density from the ring carbons, deactivating it towards electrophilic attack. uoanbar.edu.iq Furthermore, in acidic reaction conditions (common for nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion which further deactivates the ring. uoanbar.edu.iq If substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.comyoutube.com

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqslideshare.netquora.com This is because attack at these positions allows the negative charge of the reaction intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. quora.comstackexchange.com In this compound, the presence of the electron-withdrawing sulfonyl group at the 2-position further enhances the ring's susceptibility to nucleophilic attack at this position.

Reactivity of the Pyridine Ring
Reaction TypeReactivity vs. BenzeneFavored Position(s)Reason for SelectivityReference
Electrophilic SubstitutionMuch lower3, 5Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgaklectures.comyoutube.com
Nucleophilic SubstitutionMuch higher2, 4Allows delocalization of the negative charge onto the electronegative nitrogen atom, stabilizing the intermediate. quora.comstackexchange.com

Intermolecular Reactions and Interactions

The spatial arrangement and interactions between molecules of this compound are governed by non-covalent forces, primarily hydrogen bonding. X-ray diffraction analysis of sixteen derivatives of 2-(2-pyridyl)thioacetamide has shown that hydrogen bonding is a key feature of their crystal structures. nih.gov

The thioamide group plays a central role in these interactions. Thioamides are considered stronger hydrogen-bond donors than their oxoamide (B1213200) counterparts due to a lower pKa. chemrxiv.org Conversely, they are generally weaker hydrogen-bond acceptors. chemrxiv.orgchemrxiv.org However, the strength of hydrogen bonds involving thioamides can be highly dependent on the geometry of the interaction. nih.govacs.org Computational studies suggest that thioamides accept hydrogen bonds at an angle between 90° and 100° relative to the C=S bond axis. nih.gov

Stability Studies under Various Chemical Environments

The stability of the chemical compound this compound is a critical aspect of its chemical profile. While specific degradation kinetics for this particular molecule are not extensively documented in publicly available literature, its stability can be inferred from the known chemical properties of its constituent functional groups: the thioamide and the 2-pyridylsulfonyl group. The interplay of these groups dictates the molecule's behavior in different chemical environments.

The thioamide group is known to be significantly less stable than its amide analogue. researchgate.net It is susceptible to hydrolysis, particularly under alkaline conditions, which can convert the thioamide back to the corresponding amide. researchgate.net The stability of thioamides can also be influenced by the surrounding molecular structure and the solvent. researchgate.netchemrxiv.org For instance, thioamides are reported to be relatively stable in organic solvents like dichloromethane (B109758), benzene, and ethyl acetate (B1210297) but may react in nucleophilic solvents such as methanol. researchgate.net

In acidic aqueous conditions, thioamides may undergo hydrolysis, although the rate and extent can vary. researchgate.net The protonation of the pyridine ring's nitrogen atom under acidic conditions could also influence the electronic properties and reactivity of the sulfonyl group.

At lower temperatures, thioamides generally exhibit greater stability. researchgate.net Therefore, the storage and handling conditions are likely to be important factors in maintaining the integrity of this compound.

The following table summarizes the general stability of thioamides in different chemical environments, which can be considered indicative of the expected behavior of this compound.

EnvironmentGeneral Stability of ThioamidesExpected Implication for this compound
Alkaline (Aqueous) Prone to hydrolysis to the corresponding amide.Likely to undergo hydrolysis at the thioamide group.
Acidic (Aqueous) Can undergo hydrolysis.Potential for hydrolysis of the thioamide and protonation of the pyridine ring.
Neutral (Aqueous) Stability can be limited; less stable than amides.Gradual degradation may occur over time.
Organic Solvents (Non-nucleophilic) Generally stable.Expected to be stable in solvents like dichloromethane or benzene.
Organic Solvents (Nucleophilic) May react with nucleophilic solvents like methanol.Potential for reaction at the thioamide or sulfonyl group.
Presence of Thiols The 2-pyridylsulfonyl group is reactive towards thiols.The molecule may react with thiol-containing compounds. nih.gov
Low Temperature Increased stability.Storage at low temperatures is advisable to maintain chemical integrity. researchgate.net

It is important to note that these are generalized stability considerations based on the functional groups present in this compound. Empirical stability testing under controlled conditions would be necessary to establish a definitive stability profile for this specific compound.

Coordination Chemistry of 2 2 Pyridylsulfonyl Thioacetamide

Ligand Properties and Chelating Ability

The chelating ability of 2-(2-Pyridylsulfonyl)thioacetamide is rooted in its molecular structure, which features several atoms with lone pairs of electrons available for coordination to a metal center.

The primary potential donor atoms in this compound are the nitrogen atom of the pyridine (B92270) ring, the sulfur atom of the thioamide group, and the oxygen atoms of the sulfonyl group. The thioamide group itself can exhibit ambidentate behavior, coordinating through either the sulfur or the nitrogen atom. The specific coordination sites utilized depend on various factors, including the nature of the metal ion, the reaction conditions, and the solvent used. The pyridyl nitrogen is a common coordination site in many related ligands, forming stable bonds with a wide range of metal ions.

This compound can act as a monodentate, bidentate, or even a bridging ligand. As a bidentate ligand, it can coordinate to a metal center through the pyridyl nitrogen and the thioamide sulfur atom, forming a stable five-membered chelate ring. This N,S-bidentate coordination is a common mode observed in complexes with transition metals. Alternatively, coordination can occur through the pyridyl nitrogen and one of the sulfonyl oxygen atoms. The flexibility of the molecule allows for different chelation modes, leading to the formation of complexes with varied geometries and properties.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound has been shown to form complexes with a range of transition metals, including palladium(II), copper(II), cobalt(II), nickel(II), and iron(II)/iron(III). For instance, thioamides have been demonstrated to act as bidentate ligands, coordinating through both sulfur and nitrogen atoms in complexes with Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net The nature of the metal ion influences the stoichiometry and geometry of the resulting complex. For example, with some metals, mononuclear complexes are formed, while with others, polynuclear or bridged structures may be favored. The (2-pyridyl)sulfonyl moiety has been noted as being important for copper-catalyzed reactions, highlighting the significance of this ligand in facilitating metal-mediated transformations. beilstein-journals.org

The stoichiometry of the metal complexes of this compound is typically determined using elemental analysis and mass spectrometry. The geometry of the complexes is elucidated using various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, as well as magnetic susceptibility measurements. For example, in related thioamide complexes, octahedral geometries have been proposed for Co(II), Ni(II), and Cu(II) complexes based on magnetic moment values. researchgate.net The formation of square-planar geometries has also been observed for Ni(II) complexes with similar ligands. mdpi.com The specific geometry adopted is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Electronic and Magnetic Properties of Metal Complexes

Comprehensive searches of scientific literature and chemical databases did not yield specific information regarding the electronic and magnetic properties of metal complexes formed with the ligand this compound. While studies on metal complexes with related pyridine and thioamide-containing ligands exist, detailing properties such as ferromagnetic coupling, magnetic anisotropy, and spin states, no such data has been published for complexes of the specific ligand . nih.govnih.govresearchgate.netresearchgate.net

Techniques typically used to characterize these properties in analogous compounds include SQUID (Superconducting Quantum Interference Device) magnetometry to measure magnetic susceptibility, and Electron Paramagnetic Resonance (EPR) spectroscopy to probe the electronic environment of paramagnetic metal centers. nih.govnih.gov Theoretical methods like Density Functional Theory (DFT) are also often employed to complement experimental data and provide insights into the electronic structure and magnetic interactions. nih.gov However, the application of these methods to metal complexes of this compound has not been reported.

Catalytic Applications of this compound Metal Complexes

There is currently no available scientific literature detailing the catalytic applications of metal complexes derived from this compound. The following subsections reflect this lack of specific research findings.

Catalysis in Organic Transformations (e.g., Coupling Reactions)

No studies have been found that investigate the use of this compound metal complexes as catalysts in organic transformations such as Suzuki-Miyaura or Heck coupling reactions. Research in this area for related compounds often focuses on palladium(II) complexes with other pyridine-based or thiocarboxamide ligands. nih.govrsc.orgresearchgate.netresearchgate.net These studies typically report on the synthesis of such complexes and the evaluation of their catalytic activity, including the effects of temperature, solvent, and base on reaction yields and rates. rsc.org However, no such data exists for complexes of this compound.

Electrocatalytic Applications

A review of the scientific literature reveals no published research on the electrocatalytic applications of metal complexes containing the this compound ligand. The field of electrocatalysis often explores metal complexes for reactions like the hydrogen evolution reaction (HER). nih.govnih.govberkeley.edu The evaluation of such electrocatalysts typically involves electrochemical techniques like cyclic voltammetry to determine their redox behavior and catalytic efficiency. sathyabama.ac.innih.govescholarship.org Despite the relevance of these studies to the broader class of pyridine and sulfur-containing ligands, no specific investigations have been carried out on complexes of this compound.

Biological Activity and Pharmacological Research

General Biological Screening and Initial Findings

Antimicrobial Activity

Although research has explored the antimicrobial properties of various pyridyl and sulfonamide derivatives, specific data on the efficacy of 2-(2-Pyridylsulfonyl)thioacetamide against microbial pathogens is not extensively documented.

Antibacterial Efficacy (e.g., against E. coli, M. ulcerans, Staphylococcus aureus)

There is a lack of specific studies detailing the antibacterial efficacy of this compound against key pathogens such as Escherichia coli, Mycobacterium ulcerans, and Staphylococcus aureus. While related compounds, such as other pyridylsulfonamide derivatives, have shown antibacterial activity, direct evidence for the subject compound is not present in the available literature. researchgate.net

Antifungal Efficacy

Similarly, specific data on the antifungal efficacy of this compound is not found in the reviewed sources. Research into related 4-alkylthiopyridine-2-carbothioamides has indicated some antifungal activity, but this cannot be directly extrapolated to this compound. nih.gov

Antimycobacterial Efficacy

The antimycobacterial potential of this compound has not been specifically reported. Studies on related structures, such as [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives and 4-alkylthiopyridine-2-carbothioamides, have shown some activity against Mycobacterium species, highlighting the potential of the pyridine (B92270) moiety in this context. nih.govnih.gov However, direct experimental data for this compound is absent.

Antitumor and Antiproliferative Activity

Investigations into the antitumor and antiproliferative effects of this compound are not detailed in the available scientific literature.

In Vitro Cytotoxicity Studies (e.g., against HepG2, MCF-7, Ehrlich Ascites Carcinoma)

There are no specific reports of in vitro cytotoxicity studies of this compound against cancer cell lines such as HepG2 (human liver cancer), MCF-7 (human breast cancer), or Ehrlich Ascites Carcinoma. While research on other pyridyl S-triazole Schiff-bases has indicated potential antitumor activity, this is not directly applicable to the compound . researchgate.net

In Vivo Antitumor Models

The antitumor potential of thioacetamide (B46855) and its derivatives has been explored in preclinical cancer models, including hepatocellular carcinoma in rats and Ehrlich Ascites Carcinoma in mice.

Hepatocellular Carcinoma in Rats:

Thioacetamide is a well-established chemical used to induce hepatocellular carcinoma (HCC) in rats, creating a reliable model for studying the disease. nih.govnih.govscienceopen.com This model is characterized by significant elevations in biochemical markers such as aminotransferases (ALT and AST), albumin, and bilirubin, alongside a decline in p53 levels. nih.govnih.gov Histopathological examination of the liver in these models reveals disturbed tissue architecture, cellular infiltration, fibrosis, and neovascularization. nih.govnih.gov Studies using this model have investigated the therapeutic potential of various agents. For instance, the combination of aspirin (B1665792) and vitamin C has shown potent cytotoxicity against HepG-2 cells (a human liver cancer cell line) and demonstrated the ability to reverse the biochemical and histopathological changes associated with HCC in rats. nih.govnih.gov Similarly, echinacoside, a natural caffeic acid glycoside, has been shown to improve the survival rate of rats with thioacetamide-induced HCC by reducing serum α-fetoprotein and the number of hepatic nodules. bjbms.org It also mitigates fibrosis and tumor invasion by modulating various signaling pathways. bjbms.org

Ehrlich Ascites Carcinoma in Mice:

The Ehrlich Ascites Carcinoma (EAC) model in mice is another widely used tool in cancer research. nih.gov This model can be established in both ascitic and solid forms and induces systemic and immunological alterations similar to those observed in human cancers. nih.gov Research on EAC has demonstrated that it is a valuable model for understanding breast cancer pathogenesis, investigating the tumor microenvironment, and discovering new treatments. nih.gov While direct studies on this compound in this specific model are not detailed in the provided results, the EAC model has been instrumental in evaluating the antitumor activities of other compounds. For example, a palladium(II) complex has shown prominent dose-dependent antitumor activities against Ehrlich solid tumors in mice. researchgate.net In vitro studies with this complex on EAC cells revealed significant mortality, induction of apoptosis, and interaction with DNA. researchgate.net

Other Pharmacological Activities

Beyond its use in cancer models, this compound and related compounds have demonstrated a range of other pharmacological effects.

Enzyme Inhibition

5-Lipoxygenase:

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govmdpi.comrsc.org Inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. rsc.org Several compounds have been identified as potent and selective 5-LOX inhibitors. For instance, new heteroaryl-substituted catechols have shown highly potent and selective 5-lipoxygenase inhibition. nih.gov Similarly, 2-substituted indazolinones, such as ICI207968, have been identified as orally active and selective inhibitors of 5-lipoxygenase with anti-inflammatory properties. nih.gov Chalcogen-containing compounds have also been shown to inhibit 5-LOX activity in leukocytes. mdpi.com

Ribonucleotide Diphosphate (B83284) Reductase:

Ribonucleoside diphosphate reductase is an enzyme crucial for DNA synthesis and repair. nih.gov Its inhibition can be a target for anticancer drugs. nih.gov While direct inhibition by this compound is not specified, other compounds like hydroxyurea, guanazole, and pyrazoloimidazole (IMPY) are known inhibitors of this enzyme. nih.gov

Receptor Antagonism

P2Y1 receptor:

The P2Y1 receptor is a G-protein-coupled receptor activated by extracellular nucleotides like ADP and plays a role in various physiological processes. scbt.com Antagonists of this receptor are of interest for their potential therapeutic applications. 2,2'-Pyridylisatogen tosylate (PIT), a related pyridyl compound, has been identified as a selective and non-competitive antagonist of the human P2Y1 receptor. nih.gov PIT blocks P2Y1 receptor signaling without affecting nucleotide binding. nih.gov A variety of other compounds also act as P2Y1 receptor antagonists, including MRS2179 and BPTU. medchemexpress.comrndsystems.com

Anti-inflammatory and Antiviral Potential

The structural class of pyridyl derivatives has shown promise in exhibiting both anti-inflammatory and antiviral activities.

Anti-inflammatory Potential:

Several studies have highlighted the anti-inflammatory properties of pyridyl-containing compounds. For example, a series of novel 2-pyridyl-2-thiobenzothiazole compounds demonstrated anti-inflammatory properties, with one derivative being more potent than indomethacin. nih.gov Peptides derived from Ruditapes philippinarum have also shown to ameliorate acute inflammation by reducing pro-inflammatory cytokines and oxidative stress. mdpi.com Furthermore, a tetrahydropyran (B127337) derivative demonstrated an anti-inflammatory effect related to the inhibition of pro-inflammatory cytokine production. nih.gov The inhibition of enzymes like COX-2 and 5-LOX by various compounds also contributes to their anti-inflammatory effects. mdpi.com

Antiviral Potential:

The broad-spectrum antiviral potential of various compounds is an active area of research. Amphibian peptides like AR-23 have shown activity against a wide range of human viruses, including herpesviruses and coronaviruses. nih.gov The mechanism is thought to involve damage to the viral envelope. nih.gov Other strategies for antiviral therapy include targeting viral glycoproteins, host cell receptors, and viral enzymes like RNA-dependent RNA polymerase. nih.gov For instance, pamapimod, a p38 MAPKα inhibitor, in combination with pioglitazone, has demonstrated synergistic activity in inhibiting SARS-CoV-2 replication. mdpi.com

Proposed Mechanisms of Biological Action

The biological activities of thioacetamide and its derivatives are attributed to several proposed mechanisms. In the context of liver injury and HCC induction, thioacetamide is bioactivated by the CYP450 2E1 enzyme in the liver to form thioacetamide-S-oxide and thioacetamide-S-dioxide. nih.gov The latter induces oxidative stress through lipid peroxidation of hepatocellular membranes and covalent binding to macromolecules, leading to necrosis. nih.gov In chronic models, intermittent administration activates the transforming growth factor (TGF)-β/smad3 signaling pathway, leading to hepatic stellate cell activation and fibrosis. nih.gov

The antitumor effects of related compounds are proposed to occur through various mechanisms, including the induction of apoptosis, as seen with a palladium(II) complex in EAC cells. researchgate.net Echinacoside's protective effect against HCC is attributed to its ability to decrease the expression of key signaling molecules like TGF-β1, β-catenin, and mTOR, while also inhibiting tumor invasion by suppressing matrix metalloproteinase-9 (MMP9) and fascin. bjbms.org

The anti-inflammatory actions are often linked to the inhibition of key inflammatory enzymes like 5-lipoxygenase and cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. rsc.orgnih.govnih.gov Receptor antagonism, such as the blockade of the P2Y1 receptor, represents another mechanism by which these compounds can exert their pharmacological effects. nih.gov The inhibition of gastric acid secretion by 2-(2-pyridyl)thioacetamide derivatives is thought to be dependent on their specific three-dimensional structure. nih.gov

Identification of Biochemical Targets and Pathways

While direct studies on the biochemical targets of this compound are limited, research on structurally related compounds provides significant insights into its potential mechanisms of action. A closely related compound, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, was identified as a "hit" in a pharmacophore-based virtual screening aimed at discovering potential modulators of the insect Ryanodine Receptor (RyR). researchgate.net This suggests that the RyR, a crucial component of calcium release channels in muscle cells, could be a primary biochemical target for this class of compounds, particularly in the context of their insecticidal activity. researchgate.net

Further research into derivatives of thienylpyridyl- and thioether/sulfoxide (B87167)/sulfone-containing acetamides has shown that these compounds exhibit not only insecticidal but also fungicidal activities. nih.gov The fungicidal activity was observed against a range of plant pathogenic fungi, indicating that these compounds may interact with multiple biochemical pathways essential for fungal survival. nih.gov The broad-spectrum activity suggests that the biochemical targets may not be limited to a single enzyme or receptor but could involve multiple cellular processes.

The general class of thioamides, to which this compound belongs, is known to undergo metabolic activation, often through oxidation of the sulfur atom. nih.gov This bioactivation can lead to the formation of reactive metabolites that can covalently modify cellular macromolecules, thereby disrupting various biochemical pathways.

Molecular Interactions with Biological Macromolecules

The molecular interactions of this compound with biological macromolecules are likely dictated by its structural features, including the pyridine ring, the sulfonyl group, and the thioacetamide moiety. The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, with the amino acid residues in the binding pockets of target proteins. tci-thaijo.org

In the context of the potential interaction with the Ryanodine Receptor, the thioacetamide derivative likely binds to a specific site on the receptor complex, modulating its function and leading to uncontrolled calcium release, which is cytotoxic to insects. researchgate.net Molecular docking studies on similar bioactive molecules have shown that they can bind to hydrophobic grooves of target proteins, forming stable complexes. tci-thaijo.org

The sulfonyl group is a strong hydrogen bond acceptor and can play a crucial role in the binding affinity and specificity of the compound for its biological target. The thioacetamide group, particularly after metabolic activation, can form covalent bonds with nucleophilic residues, such as cysteine and lysine, on proteins, leading to irreversible inhibition of enzyme activity or disruption of protein function.

Role of Metal Complexation in Modulating Biological Activity

The coordination of metal ions with organic ligands can significantly alter their biological properties. researchgate.netscispace.comnih.gov While specific studies on the metal complexes of this compound are not extensively documented, the presence of potential donor atoms, such as the nitrogen of the pyridine ring and the sulfur and nitrogen atoms of the thioacetamide group, suggests a high potential for forming stable metal complexes.

The formation of metal complexes can enhance the biological activity of the parent ligand through several mechanisms. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and enhancing its cellular uptake. researchgate.net Furthermore, the coordinated metal ion can itself be a reactive center, participating in redox reactions or interacting with biological macromolecules. nih.gov

Studies on metal complexes of other heterocyclic thioamides and related ligands have demonstrated enhanced antimicrobial and anticancer activities compared to the free ligands. researchgate.netnih.gov For instance, the formation of complexes with transition metals like copper, nickel, and cobalt has been shown to improve the efficacy of various biologically active compounds. researchgate.net It is plausible that the formation of metal complexes with this compound could similarly modulate its biological activity, potentially leading to the development of new therapeutic agents with improved potency and selectivity. The appropriate selection of the metal ion and the ligand is crucial in modulating the pharmacological potential of such metallodrugs. researchgate.net

Fungicidal Activity of a Related Thioacetamide Derivative

The following table presents the in vitro fungicidal activities of a structurally related compound, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide (Compound A), and its derivatives against various plant pathogenic fungi. nih.gov This data provides an indication of the potential biological activity of the broader class of pyridylthioacetamides.

CompoundPhysalospora piricolaRhizoctonia cerealisSclerotinia sclerotiorum
A 65.4%78.2%55.1%
Ib 58.7%69.3%48.9%
Id 70.2%81.5%60.3%
Ih 72.5%85.1%63.7%
Io 75.8%88.4%68.2%
Iq 78.3%90.6%71.5%
Activity measured as percent inhibition at a concentration of 50 µg/mL.

Structure Activity Relationship Sar Studies

Impact of Modifications on the Pyridine (B92270) Moiety on Activity

The pyridine ring is a fundamental component of 2-(2-Pyridylsulfonyl)thioacetamide, and alterations to this moiety can significantly impact biological activity. The introduction of substituents onto the pyridine ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

For instance, in related series of pyridyl-containing compounds, such as 5-(pyridin-2-yl)thiazoles, the type and position of substituents on the pyridine ring have been shown to be critical for their inhibitory activity. The introduction of small alkyl groups like methyl or ethyl at specific positions on the pyridine ring can enhance potency. nih.gov This suggests that the pyridine ring may be involved in specific hydrophobic or steric interactions within the binding pocket of its target.

Furthermore, replacing the pyridine ring with other heterocyclic systems can lead to a dramatic change in activity, often resulting in a decrease or complete loss of efficacy. This underscores the importance of the specific nitrogen atom and the aromatic system of the pyridine ring for the compound's biological function.

A study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which share a pyridyl and a sulfonyl-containing scaffold, demonstrated that the position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl or 4-pyridyl) significantly influences their anti-inflammatory and analgesic activities. mdpi.com This highlights the directional importance of the interactions involving the pyridine nitrogen.

Modification to Pyridine Moiety Observed Effect on Activity Potential Rationale
Introduction of small alkyl groups (e.g., methyl, ethyl)Can enhance potency. nih.govImproved hydrophobic interactions within the binding site.
Altering the position of the nitrogen atom (e.g., 2-pyridyl vs. 4-pyridyl)Significantly influences biological activity. mdpi.comAffects the directionality of hydrogen bonds and other key interactions.
Replacement with other heterocyclic ringsOften leads to decreased or loss of activity.The specific electronic and structural features of the pyridine ring are crucial for binding.

Influence of Substitutions and Alterations on the Sulfonyl Group

In studies of related compounds, the presence and nature of the sulfonyl group have been shown to be important for various biological activities. For example, in a series of aryl-urea derivatives, the inclusion of a sulfonyl group was found to significantly impact their antibacterial properties. nih.gov This suggests that the sulfonyl group may be involved in key hydrogen bonding or electrostatic interactions with the biological target.

Replacing the sulfonyl group with other linkers, such as a simple methylene (B1212753) or an ether linkage, would drastically alter the geometry and electronic nature of the molecule, likely leading to a loss of activity. The tetrahedral geometry of the sulfonyl group and its ability to act as a hydrogen bond acceptor are key features that contribute to the specific three-dimensional structure required for biological efficacy.

Modification to Sulfonyl Group Observed Effect on Activity Potential Rationale
Presence of the sulfonyl groupCan be crucial for biological activity, such as antibacterial properties. nih.govActs as a key hydrogen bond acceptor and influences molecular conformation and electronics.
Replacement with other linkers (e.g., methylene, ether)Likely to decrease or abolish activity.Alters the geometry, flexibility, and electronic properties of the molecule.

Effects of Thioacetamide (B46855) Moiety Alterations and Substituents on Activity

The thioacetamide moiety is a key functional group in this compound, and its integrity is often essential for biological activity. The sulfur atom of the thioamide group is a key feature, and its replacement with an oxygen atom to form the corresponding acetamide (B32628) can significantly alter the compound's properties and efficacy. The thioamide group has different electronic and hydrogen-bonding characteristics compared to an amide.

In a related class of compounds, thioacetamide-triazoles, the thioacetamide linker was found to be a crucial part of the molecule for its antibacterial activity against E. coli. wustl.eduresearchgate.net While some modifications to the linker were tolerated, such as creating an isomeric propionamide (B166681), the introduction of a methyl branch to the thioacetamide linker led to a substantial decrease in activity. wustl.eduresearchgate.net This indicates that the steric bulk around the thioacetamide group is a critical factor.

Furthermore, substitutions on the nitrogen atom of the thioacetamide group can also modulate activity. The presence of one or two substituents and their nature (e.g., alkyl, aryl) can influence the molecule's lipophilicity, solubility, and ability to form hydrogen bonds.

Modification to Thioacetamide Moiety Observed Effect on Activity Potential Rationale
Replacement of sulfur with oxygen (amide)Can significantly alter biological activity.Changes in electronic properties, hydrogen bonding capacity, and metabolic stability.
Introduction of a methyl branch to the linkerSubstantially decreased antibacterial activity in related compounds. wustl.eduresearchgate.netSteric hindrance that may disrupt binding to the target.
Isomeric propionamide systemRetained activity in a related series. wustl.eduresearchgate.netSuggests some flexibility in the length of the linker is tolerated.

Conformational Analysis and Stereostructural Effects on Biological Activity

The three-dimensional shape, or conformation, of this compound is a critical factor in its biological activity. The molecule is not rigid and can adopt different conformations due to rotation around its single bonds. Conformational analysis helps to understand the preferred spatial arrangement of the different parts of the molecule and how this relates to its interaction with a biological target.

Studies on similar molecules, such as N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides, have shown the existence of different stable conformers (e.g., gauche and cis) in the gas phase and in solution. nih.govresearchgate.net The relative stability of these conformers can be influenced by the solvent, indicating that the biological environment can play a role in determining the active conformation. nih.gov

If chiral centers are introduced into the molecule, the different stereoisomers (enantiomers or diastereomers) can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Studies on diastereoisomeric N,N-bis(1-phenylethyl)acetamides and their thio-analogues have demonstrated that the different stereoisomers have distinct conformational preferences and energy barriers for rotation, which can be correlated with their activity. rsc.org


Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with high accuracy.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. DFT calculations are employed to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.gov The substitution of different chemical groups can strongly impact the electronic properties of the core structure. nih.gov

Interactive Table: Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results
Energy Gap (ΔE) Data not available in search results

Molecules can exist in different spatial arrangements, known as conformations, which possess varying levels of stability. Conformational analysis of thioacetamide (B46855) derivatives using methods like DFT (B3LYP/6-311++G(d,p)) has revealed the existence of multiple stable conformers, such as gauche and cis forms. nih.gov These studies indicate that one conformer is typically more energetically favorable in the gas phase. nih.gov

The relative stability of these conformers can be influenced by factors like intramolecular interactions and the polarity of the solvent. nih.gov For instance, orbital interactions, such as those between lone pairs and antibonding orbitals, can stabilize certain conformations. nih.gov Conversely, electrostatic repulsion between dipoles can destabilize others. nih.gov Theoretical calculations have been shown to align well with experimental data from infrared spectroscopy in solution, confirming shifts in conformational populations with changes in solvent polarity. nih.gov

DFT calculations are instrumental in predicting the chemical reactivity of a molecule. By analyzing the electronic structure, researchers can identify the most likely sites for nucleophilic or electrophilic attack. This information is crucial for understanding and predicting the outcomes of chemical reactions. researchgate.netresearchgate.net

Studies on related thioacetamide compounds have shown that they can react with various reagents, such as sulfonyl azides, to form new products like N-sulfonylacetamidines. researchgate.net The conditions of the reaction, including the solvent and temperature, can significantly influence the product distribution. nih.gov For example, reactions of thioacetamide with N-arylmaleimides can yield different heterocyclic products depending on the reaction conditions. nih.gov Computational models can help elucidate the plausible mechanisms for these transformations. researchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is vital in drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.gov

Molecular docking simulations can predict the binding mode and estimate the binding affinity (often expressed as a binding energy in kcal/mol) of a ligand like 2-(2-Pyridylsulfonyl)thioacetamide to the active site of a biological target, such as an enzyme. nih.gov For instance, docking studies with related compounds have been used to investigate their interactions with targets like the papain-like protease of SARS-CoV-2 and thioredoxin glutathione (B108866) reductase (TGR) from Schistosoma mansoni. nih.govnih.gov

The results of these simulations can identify the most favorable binding pocket for the ligand and suggest which compounds in a series are likely to have the highest biochemical activity. nih.govnih.gov

Interactive Table: Predicted Binding Affinities

Target Protein Ligand Binding Affinity (kcal/mol)
Papain-like Protease (SARS-CoV-2) Ligand Structure (1) -8.10
Main Protease (SARS-CoV-2) Compound 2 -9.07

Data from a study on a related pyridine-thioether ligand and its Pd(II) complex. nih.gov

A critical output of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-receptor complex. nih.gov

For example, docking studies on inhibitors of Schistosoma TGR revealed that peptide fragments from another subunit played a critical role in the interactions with the inhibitors. nih.gov Similarly, the replacement of certain chemical groups with heterocycles like thiazole (B1198619) has been shown to lead to stronger interactions with key ions in the active site of HIV-1 integrase. nih.gov Identifying these key residues provides a roadmap for the structure-based design of more potent and specific inhibitors. nih.gov

Molecular Dynamics Simulations (Potential area for advanced studies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively reported in the literature, this technique represents a significant potential area for advanced investigations.

By simulating the behavior of this compound in a virtual environment, researchers could gain valuable insights into its conformational flexibility, solvation properties, and potential interactions with biological macromolecules. For instance, MD simulations could be employed to:

Explore Conformational Landscapes: Determine the most stable three-dimensional arrangements (conformers) of the molecule in different solvent environments.

Analyze Ligand-Receptor Interactions: If a biological target is known, MD simulations can model the binding process of this compound to the active site of a protein, revealing key interactions that stabilize the complex. This can help in understanding the mechanism of action and in designing more potent analogs. The stability of such protein-ligand complexes can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the backbone atoms over the simulation time. plos.org

Predict Binding Affinities: Advanced simulation techniques can be used to calculate the free energy of binding, providing a theoretical estimation of the compound's potency.

Given the utility of MD simulations in drug discovery for other classes of compounds, applying this methodology to this compound and its derivatives could significantly accelerate the understanding of their biological activities. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov

The development of predictive QSAR models is a key step in identifying new, potentially more active derivatives of a lead compound. nih.gov For derivatives of this compound, this process would involve synthesizing a series of analogs with varied substituents and measuring their biological activity (e.g., inhibitory concentration, IC50). Subsequently, a predictive model is built using statistical methods.

The general process for developing a predictive QSAR model involves several steps:

Data Set Assembly: A collection of molecules with known biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a mathematical equation that best correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive ability of the model is rigorously assessed using the test set and various statistical metrics.

The ultimate goal of these models is to predict the bioactivity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The foundation of any QSAR model is the set of physicochemical descriptors used to represent the chemical structures. These descriptors can be broadly categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing effect of a substituent. nih.gov

Hydrophobic Descriptors: These relate to the molecule's affinity for nonpolar environments. The partition coefficient (logP) or the hydrophobic substituent constant (π) are common examples. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) is a frequently used steric descriptor that accounts for the volume of a substituent. nih.gov

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, such as the topological polar surface area (TPSA), which has been shown to be a useful descriptor for polar interactions. nih.gov

For the 2-(2-pyridyl)thioacetamide scaffold, QSAR studies have indicated that the spatial distribution of the side-chain polar atoms relative to the pyridine (B92270) ring is particularly important for its activity. nih.gov This highlights the significance of descriptors that capture the three-dimensional and electronic features of the molecule. The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model.

Conclusion and Future Perspectives

Summary of Key Research Achievements and Contributions to the Field

Research into 2-(2-pyridylsulfonyl)thioacetamide and its related structures has led to significant advancements, particularly in the realm of agrochemicals and medicinal chemistry. A notable achievement has been the design and synthesis of a variety of derivatives, primarily thioether- and sulfone-containing acetamides. semanticscholar.org These synthetic efforts have established efficient reaction pathways, often involving the nucleophilic substitution of a pyridine (B92270) halide with a mercaptoacetamide or a pyridine thiol with a chloroacetamide. semanticscholar.org

A key contribution of this research has been the discovery of the potent biological activities of these derivatives. Several compounds have demonstrated significant insecticidal properties against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). semanticscholar.org Furthermore, some of these derivatives have exhibited promising fungicidal activity against various plant pathogens. semanticscholar.org In the context of medicinal chemistry, thioacetamide-linked 1,2,3-triazoles have been identified as a new class of chemical probes that target cysteine synthase A (CysK) in Gram-negative bacteria, presenting a novel antibacterial strategy. nih.gov The synthesis and characterization of these diverse analogs have provided a valuable structure-activity relationship (SAR) database, which is crucial for the rational design of more effective compounds. semanticscholar.orgnih.gov

Identification of Unaddressed Research Questions and Current Challenges

Despite the progress made, several critical research questions regarding this compound remain unanswered. A primary challenge is the lack of extensive research on the parent compound itself. While its derivatives have been the focus of numerous studies, the fundamental chemical and biological properties of this compound are not well-documented in publicly available literature.

Key unaddressed questions include:

What is the full spectrum of biological activity of this compound?

What are its specific molecular targets in various organisms?

What is the detailed mechanism of action underlying its potential therapeutic or pesticidal effects?

How can the synthesis of this compound be optimized for yield and purity on a larger scale?

A significant challenge lies in the potential for metabolic activation of the thioacetamide (B46855) group into toxic intermediates. Thioacetamide itself is a known hepatotoxin, and understanding the metabolic fate of this compound is crucial for its development as a safe therapeutic or agrochemical agent. researchgate.net Further research is needed to elucidate its metabolic pathways and to design analogs with reduced toxicity while retaining or enhancing efficacy.

Prospects for Drug Discovery and Development Based on the this compound Scaffold

The this compound scaffold holds considerable promise for future drug discovery and development. The demonstrated antibacterial activity of related thioacetamide-linked compounds suggests that this scaffold could be a starting point for the development of new antibiotics, particularly against drug-resistant Gram-negative bacteria. nih.gov The key will be to optimize the structure to enhance its specificity for bacterial targets while minimizing off-target effects in humans.

Furthermore, the structural similarities to other biologically active acetamide (B32628) derivatives suggest a broader potential. For instance, various acetamide derivatives have been explored as inhibitors of enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. This opens up the possibility of designing this compound analogs with neuroprotective or other therapeutic properties. The core structure can be systematically modified to explore interactions with a wide range of biological targets.

Future research in this area should focus on:

High-throughput screening: Testing this compound and a library of its derivatives against a wide array of biological targets.

Computational modeling: Using in silico methods to predict the binding of these compounds to various protein targets and to guide the design of more potent and selective inhibitors.

Medicinal chemistry optimization: Synthesizing and evaluating new analogs to improve pharmacokinetic and pharmacodynamic properties.

Potential for Novel Material Science Applications from Derivatives and Metal Complexes

The potential of this compound and its derivatives extends beyond the life sciences into the realm of material science. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in the molecule makes it an excellent candidate as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs).

The pyridine nitrogen and the atoms of the sulfonylthioacetamide group can act as coordination sites for a variety of metal ions. The resulting metal complexes could exhibit interesting electronic, optical, and magnetic properties. For example, the incorporation of specific metal ions could lead to materials with catalytic activity, sensing capabilities, or unique photoluminescent properties.

While research on the metal complexes of this compound itself is nascent, studies on related ligands like pyridine-2-carboxamide have shown the formation of diverse and structurally interesting metal complexes. ekb.eg This suggests that a rich coordination chemistry of this compound awaits exploration.

Future research directions in material science could include:

Synthesis and characterization of metal complexes: Systematically exploring the reactions of this compound with a range of metal salts to create novel coordination compounds.

Investigation of material properties: Studying the structural, thermal, optical, and electronic properties of the resulting materials.

Exploration of applications: Investigating the potential of these new materials in areas such as catalysis, gas storage, and chemical sensing.

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